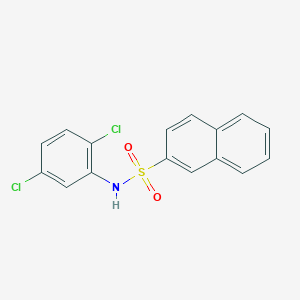
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide, commonly known as DNNS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential use as an inhibitor of carbonic anhydrase (CA) enzymes. DNNS is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Mecanismo De Acción
DNNS inhibits N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which disrupts the acid-base balance in the body. This disruption leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma.
Efectos Bioquímicos Y Fisiológicos
DNNS has been shown to have a significant impact on the acid-base balance in the body. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes by DNNS leads to a decrease in the secretion of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Additionally, DNNS has been found to have anti-convulsant effects, which can be useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DNNS in lab experiments is its potency as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes, which makes it an ideal candidate for preclinical studies. However, one of the limitations of using DNNS in lab experiments is its low solubility in water. This can make it difficult to administer DNNS in vivo, and alternative methods such as the use of DMSO or DMF may need to be explored.
Direcciones Futuras
There are several future directions for the study of DNNS. One potential area of research is the development of DNNS derivatives with improved solubility in water. This could lead to a more effective in vivo administration of DNNS. Additionally, further studies are needed to investigate the potential use of DNNS in the treatment of other diseases such as cancer and osteoporosis. Finally, the development of DNNS-based biosensors for the detection of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide activity could have significant implications in the field of diagnostics.
Métodos De Síntesis
The synthesis of DNNS involves the reaction of 2,5-dichloronitrobenzene with naphthalene-2-sulfonic acid in the presence of a reducing agent such as iron powder. The resulting product is then treated with a base such as sodium hydroxide to yield DNNS. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
DNNS has been extensively studied for its potential use as a N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide inhibitor. N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes play a crucial role in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes has been shown to have therapeutic benefits in the treatment of glaucoma, epilepsy, and cancer. DNNS has been found to be a potent inhibitor of N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide enzymes and has shown promising results in preclinical studies.
Propiedades
Número CAS |
5335-47-7 |
|---|---|
Nombre del producto |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
Fórmula molecular |
C16H11Cl2NO2S |
Peso molecular |
352.2 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H11Cl2NO2S/c17-13-6-8-15(18)16(10-13)19-22(20,21)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,19H |
Clave InChI |
DALXNZKEZFKQGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



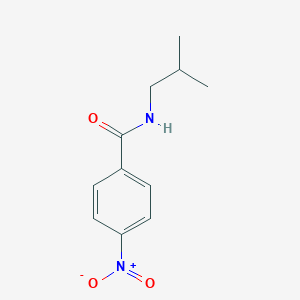
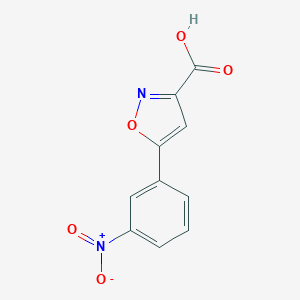
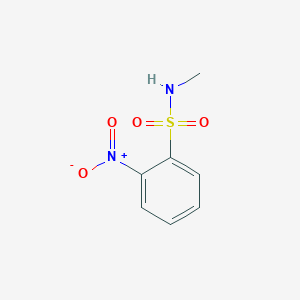
![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
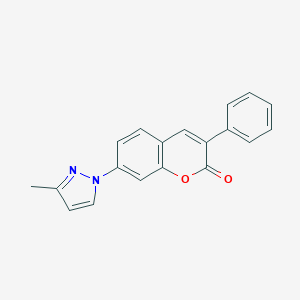
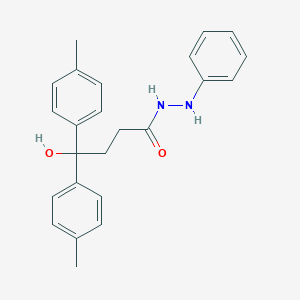
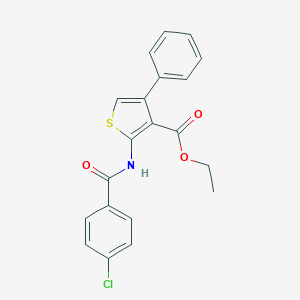

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
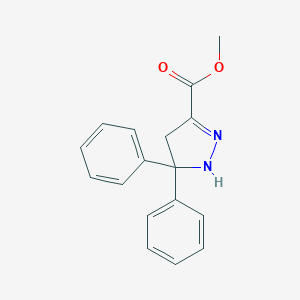
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)